

# dealing with unexpected peaks in hemoglobin Tianshui analysis

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## Compound of Interest

Compound Name: *hemoglobin Tianshui*

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## Technical Support Center: Hemoglobin Tianshui Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected peaks during the analysis of **Hemoglobin Tianshui** (Hb Tianshui).

### Troubleshooting Guides

This section offers a question-and-answer format to troubleshoot specific issues encountered during **Hemoglobin Tianshui** analysis.

Issue 1: An unexpected small peak is observed at a retention time (RT) of approximately 2.1 minutes during cation-exchange HPLC analysis.

- Is this peak an artifact or a known feature of **Hemoglobin Tianshui**? This small peak is a characteristic feature of the cation-exchange HPLC chromatogram for **Hemoglobin Tianshui**.<sup>[1]</sup> It is not considered an artifact or a result of sample degradation.
- What is the significance of this peak? While the exact molecular nature of this peak is not definitively established in the provided literature, its consistent appearance in individuals with **Hemoglobin Tianshui** suggests it is an integral part of its elution profile. It can serve as a secondary identifier for this specific hemoglobin variant.

- What should I do when I observe this peak? This peak should be documented as a characteristic of the **Hemoglobin Tianshui** sample. It is recommended to proceed with DNA sequencing for confirmation, especially when observed in conjunction with a prominent peak in the Hb A2 window and a thick band in the Hb S/Hb D zone on alkaline agarose gel electrophoresis.[1]

Issue 2: A small peak appears at the base of the prominent peak in the Hb A2 window on the HPLC chromatogram.

- Is this a sign of contamination or an analytical error? Similar to the peak at RT 2.1 min, this smaller peak at the base of the Hb A2 peak is considered a characteristic chromatographic pattern for **Hemoglobin Tianshui**. [1]
- How should I interpret this finding? This finding, in combination with other characteristic features, strengthens the presumptive identification of **Hemoglobin Tianshui**.
- What are the recommended next steps? Confirmation by DNA sequencing is the recommended next step to definitively identify the HBB: c.119A > G mutation responsible for **Hemoglobin Tianshui**. [1]

Issue 3: Other unexpected peaks are present in the chromatogram that are not characteristic of **Hemoglobin Tianshui**.

- What are the potential causes of these non-characteristic unexpected peaks? Unexpected peaks in hemoglobin analysis can arise from several sources:
  - Injection artifacts: These are typically sharp, narrow peaks that appear early in the chromatogram. [2]
  - Presence of other hemoglobin variants: The sample may contain other hemoglobinopathies that co-elute or have similar retention times to known variants. [3][4] It's important to note that over 1550 Hb variants have been reported. [1]
  - Free  $\alpha$ -globin chains: An excess of  $\alpha$ -globin chains can appear as peaks, often at early retention times. [2]

- Sample contamination: Bilirubin or other substances in the patient's sample can sometimes cause spurious peaks.[\[2\]](#)
- Recent blood transfusion: Blood from a donor with a different hemoglobin variant can lead to unexpected peaks in the recipient's analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Hemoglobin degradation: Improper sample handling or storage can lead to the degradation of hemoglobin, resulting in extra peaks.[\[8\]](#)[\[9\]](#)
- How can I troubleshoot these unexpected peaks? A systematic approach is necessary:
  - Review the chromatogram: Look for the characteristic shape and retention time of the peak. Artifacts are often sharp and appear very early.
  - Check patient history: Inquire about recent blood transfusions, as this can introduce exogenous hemoglobin variants.[\[5\]](#)
  - Correlate with other tests: Compare the HPLC results with those from other analytical methods like capillary electrophoresis or isoelectric focusing for a more comprehensive picture.
  - Sample re-analysis: Re-run the sample to check for consistency. If the peak is not reproducible, it may have been a one-time artifact.
  - Instrument performance check: Run a control sample with a known hemoglobin profile to ensure the instrument is performing correctly.

## Frequently Asked Questions (FAQs)

Q1: What is the genetic basis of **Hemoglobin Tianshui**?

**Hemoglobin Tianshui** is a rare  $\beta$ -globin gene variant resulting from a missense mutation at codon 39, where glutamic acid is replaced by arginine ( $\beta 39(\text{C5})\text{Glu} \rightarrow \text{Arg}$ ). The corresponding nucleotide change is c.119A > G in the HBB gene.[\[1\]](#)

Q2: What are the primary methods for analyzing **Hemoglobin Tianshui**?

The primary methods for identifying and characterizing **Hemoglobin Tianshui** are:

- Cation-Exchange High-Performance Liquid Chromatography (HPLC): This is a key method that reveals the characteristic elution profile of Hb Tianshui.[1]
- Alkaline Agarose Gel Electrophoresis: This technique can show a thick band in the Hb S/Hb D zone for Hb Tianshui.[1]
- DNA Sequencing: This is the gold standard for confirming the diagnosis by identifying the specific HBB: c.119A > G mutation.[1]

Q3: Can a recent blood transfusion affect the analysis of **Hemoglobin Tianshui**?

Yes, a recent blood transfusion can significantly interfere with the analysis. The presence of donor red blood cells can introduce other hemoglobin variants, leading to unexpected peaks and potentially masking the true hemoglobin profile of the patient.[5][6][7] It is generally recommended to wait several months after a transfusion before performing hemoglobinopathy testing.[6]

Q4: How does sample stability affect the detection of unexpected peaks?

Improper storage and handling of blood samples can lead to the degradation of hemoglobin molecules.[8][9] This degradation can manifest as additional, unexpected peaks in the chromatogram, which could be misinterpreted as other hemoglobin variants. Factors such as high temperature and humidity can accelerate hemoglobin degradation.[8]

Q5: Are there other hemoglobin variants that can be confused with **Hemoglobin Tianshui** on HPLC?

While **Hemoglobin Tianshui** has a characteristic elution profile, other hemoglobin variants can elute in similar regions. For instance, many different variants can elute in the Hb S window on HPLC.[3] Therefore, relying solely on HPLC retention time is not sufficient for a definitive diagnosis. A combination of analytical methods and ultimately DNA sequencing is crucial for accurate identification.

## Data Presentation

Table 1: Characteristic HPLC Peaks for **Hemoglobin Tianshui**

Peak Description	Approximate Retention Time (min)	Interpretation
Unexpected Small Peak	2.1	Characteristic of Hb Tianshui
Prominent Peak	Hb A2 window	Characteristic of Hb Tianshui
Smaller Peak at Base of Prominent Peak	Hb A2 window	Characteristic of Hb Tianshui

Table 2: Common Causes of Non-Characteristic Unexpected Peaks in Hemoglobin Analysis

Cause	Potential Chromatographic Appearance	Recommended Action
Injection Artifact	Sharp, narrow peak, often at the beginning of the run.[2]	Re-inject the sample.
Other Hb Variants	Peaks with defined shapes at various retention times.[3][4]	Correlate with other tests and consider DNA analysis.
Free $\alpha$ -globin Chains	Peaks at early retention times. [2]	Correlate with clinical findings of thalassemia.
Bilirubin	May cause an early eluting peak.[2]	Review patient's clinical chemistry results.
Blood Transfusion	Presence of unexpected, transient peaks.[5]	Review patient's transfusion history.
Sample Degradation	Broad or multiple small, undefined peaks.	Collect and analyze a fresh sample.

## Experimental Protocols

Methodology 1: Cation-Exchange High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis

- Principle: This technique separates different hemoglobin fractions based on their charge. The time it takes for a specific hemoglobin to elute from the column is its retention time (RT),

which is a key identifying characteristic.<sup>[3][7]</sup>

- **Sample Preparation:** Whole blood collected in EDTA is used. The sample is hemolyzed to release the hemoglobin.
- **Instrumentation:** A high-performance liquid chromatography system equipped with a cation-exchange column and a UV-Vis detector is used. The Bio-Rad VARIANT™ II Hemoglobin Testing System is a commonly used platform.<sup>[2][5]</sup>
- **Procedure:** a. The hemolyzed sample is injected into the HPLC system. b. A gradient of increasing ionic strength is applied to the column to elute the different hemoglobin fractions. c. The eluting hemoglobins are detected by their absorbance at a specific wavelength (e.g., 415 nm). d. The data is processed by software to generate a chromatogram showing the different hemoglobin peaks and their respective retention times and percentages.
- **Interpretation:** The retention times of the observed peaks are compared to those of known hemoglobin variants. For **Hemoglobin Tianshui**, the characteristic pattern of peaks is observed.

#### Methodology 2: DNA Sequencing for Confirmation of **Hemoglobin Tianshui**

- **Principle:** DNA sequencing directly analyzes the nucleotide sequence of the  $\beta$ -globin gene (HBB) to identify the specific mutation responsible for the hemoglobin variant.
- **Sample Preparation:** Genomic DNA is extracted from a whole blood sample.
- **Procedure:** a. The HBB gene is amplified using the Polymerase Chain Reaction (PCR). b. The PCR product is purified and then sequenced using a standard sequencing method (e.g., Sanger sequencing). c. The resulting DNA sequence is compared to the reference sequence of the HBB gene to identify any mutations.
- **Interpretation:** The presence of the c.119A > G mutation confirms the diagnosis of **Hemoglobin Tianshui**.

## Visualizations

Caption: Troubleshooting workflow for unexpected peaks in **Hemoglobin Tianshui** analysis.

Caption: Analytical workflow for the identification of **Hemoglobin Tianshui**.

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